molecular formula C6H3BrFNO3 B571637 6-Bromo-3-fluoro-2-nitrophenol CAS No. 872363-59-2

6-Bromo-3-fluoro-2-nitrophenol

Cat. No.: B571637
CAS No.: 872363-59-2
M. Wt: 235.996
InChI Key: CQJOFGRGDPFXEA-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitrophenol: is an organic compound with the molecular formula C6H3BrFNO3. It belongs to the class of nitrophenols, which are characterized by the presence of a nitro group (NO2) attached to a phenol ring. This compound is notable for its combination of three functional groups: a bromine atom at position 6, a fluorine atom at position 3, and a nitro group at position 2 on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-nitrophenol typically involves multiple steps:

    Nitration: A phenol derivative undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoro-2-nitrophenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Halogenation: Bromine (Br2) with a Lewis acid catalyst, hydrogen fluoride (HF) for fluorination.

    Nucleophilic Aromatic Substitution: Strong nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

6-Bromo-3-fluoro-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 6-Bromo-3-fluoro-2-nitrophenol is not well-documented. the presence of electron-withdrawing groups (nitro, bromine, and fluorine) significantly influences its reactivity and interactions with other molecules. These groups can affect the compound’s acidity, hydrogen bonding capabilities, and overall chemical behavior .

Comparison with Similar Compounds

    2-Nitrophenol: Lacks the halogen substituents, making it less reactive in certain reactions.

    3-Bromo-2-nitrophenol: Similar structure but lacks the fluorine atom, affecting its reactivity and properties.

    4-Fluoro-2-nitrophenol: Lacks the bromine atom, influencing its chemical behavior differently.

Uniqueness: 6-Bromo-3-fluoro-2-nitrophenol is unique due to the combination of bromine, fluorine, and nitro groups on the phenol ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromo-3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOFGRGDPFXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735413
Record name 6-Bromo-3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872363-59-2
Record name 6-Bromo-3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-fluoro-2-nitrophenol
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